5-Isopropylthiophene-3-carboxylic acid
CAS No.: 123418-51-9
Cat. No.: VC20802179
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123418-51-9 |
|---|---|
| Molecular Formula | C8H10O2S |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 5-propan-2-ylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10) |
| Standard InChI Key | SAYAWUFWZUZLLB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CS1)C(=O)O |
| Canonical SMILES | CC(C)C1=CC(=CS1)C(=O)O |
Introduction
Chemical Identity and Basic Properties
5-Isopropylthiophene-3-carboxylic acid is identified by the CAS registry number 123418-51-9. It possesses a molecular formula of C8H10O2S and a molecular weight of 170.23 g/mol . The compound belongs to the broader family of thiophene carboxylic acids, which are heterocyclic compounds containing a sulfur atom in the five-membered aromatic ring system. The isopropyl substituent at the 5-position and the carboxylic acid functionality at the 3-position give this compound its unique chemical identity and reactivity profile.
Unlike many complex organic molecules, 5-Isopropylthiophene-3-carboxylic acid has a relatively simple structure but with potential for diverse chemical transformations due to the presence of both the aromatic thiophene ring and the carboxylic acid group. The structure allows for various modifications, making it a versatile building block in organic synthesis. The carboxylic acid group provides a reactive site for functionalization through various reactions including esterification, amidation, and reduction.
Structural Features
The compound's structure consists of a thiophene core—a five-membered aromatic heterocycle containing one sulfur atom—substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement creates a molecule with distinct regions of reactivity: the electron-rich thiophene ring, the lipophilic isopropyl group, and the acidic carboxylic acid functionality. These structural features contribute to the compound's physical properties, chemical reactivity, and potential applications in various fields.
Physical and Chemical Properties
The physical and chemical properties of 5-Isopropylthiophene-3-carboxylic acid are essential to understand its behavior in various chemical processes and applications. While specific data for this compound is limited in the search results, some properties can be inferred from related thiophene carboxylic acids.
Physical State and Appearance
Based on synthetic reports, 5-Isopropylthiophene-3-carboxylic acid appears as a yellow solid with a melting point range of 64°-67°C . This physical state is consistent with other thiophene carboxylic acid derivatives, which typically exist as crystalline solids at room temperature.
Acidity
As a carboxylic acid, 5-Isopropylthiophene-3-carboxylic acid possesses acidic properties. The carboxylic acid group can undergo deprotonation in basic conditions, as evidenced by its reaction with potassium hydroxide during synthesis procedures . This acidic nature makes it reactive toward bases and suitable for salt formation, which can be utilized in various chemical transformations.
Synthesis and Preparation Methods
The synthesis of 5-Isopropylthiophene-3-carboxylic acid has been documented in scientific literature, with specific methods outlined in patent documents and chemical databases. One established synthetic route is described below.
Oxidation of 2-Isopropyl-4-thiophene carboxaldehyde
A common method for preparing 5-Isopropylthiophene-3-carboxylic acid involves the oxidation of 2-isopropyl-4-thiophene carboxaldehyde using silver nitrate in the presence of potassium hydroxide. The specific procedure is as follows:
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A solution of AgNO3 (1.01 g, 5.92 mmol) in 10 mL of H2O is prepared.
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This is added to a solution containing 760 mg (4.9 mmol) of 2-isopropyl-4-thiophene carboxaldehyde in 25 mL of ethanol.
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Subsequently, 15 mL of a solution containing KOH (1.63 g, 40.8 mmol) is added to the mixture.
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The resulting black mixture is stirred at room temperature for 2 hours and then filtered.
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The filtrate is washed with ether, acidified with 6N HCl, and extracted with ether.
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The extract is washed with H2O and brine, dried over MgSO4, and concentrated.
This procedure yields 680 mg (81%) of 5-Isopropylthiophene-3-carboxylic acid as a yellow solid .
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Skin Contact
In case of skin contact, immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists or develops .
Eye Contact
For eye exposure, rinse with clean water for at least 15 minutes while keeping the eyelids open. Medical consultation is advised afterward to ensure no damage has occurred .
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